molecular formula C22H20N2O3 B6047846 1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone

1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone

Cat. No. B6047846
M. Wt: 360.4 g/mol
InChI Key: KIOZYXJGOJOGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as NAPPO, and it is a derivative of the well-known compound, piperidine. NAPPO has been synthesized using various methods, and its biochemical and physiological effects have been studied.

Mechanism of Action

The mechanism of action of NAPPO is not fully understood, but studies have suggested that it may act on multiple targets in cells. One proposed mechanism is that NAPPO may inhibit the activity of enzymes involved in cell signaling pathways, which can lead to cell death. Another proposed mechanism is that NAPPO may disrupt the function of mitochondria, which can lead to the release of pro-apoptotic factors and ultimately cell death.
Biochemical and Physiological Effects:
NAPPO has been shown to have various biochemical and physiological effects. Studies have shown that NAPPO can induce apoptosis in cancer cells, which can lead to cell death. NAPPO has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in various tissues. In addition, NAPPO has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

NAPPO has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have cytotoxic effects on cancer cells and anti-inflammatory effects. However, one limitation of NAPPO is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects. In addition, the cytotoxic effects of NAPPO may limit its use in certain experiments.

Future Directions

There are several future directions for research on NAPPO. One area of research is to further investigate its mechanism of action, which can provide insights into its potential applications in various fields. Another area of research is to study its effects on different types of cancer cells and to determine its efficacy as an anti-cancer agent. Additionally, research can be conducted to investigate the effects of NAPPO on other diseases, such as autoimmune diseases and neurodegenerative diseases. Finally, research can be conducted to develop new derivatives of NAPPO with improved efficacy and reduced toxicity.

Synthesis Methods

NAPPO can be synthesized using a variety of methods, including the reaction of 1-naphthylamine with isonicotinic acid, followed by the reaction of the resulting intermediate with piperidine. Another method involves the reaction of 1-naphthylamine with isonicotinoyl chloride, followed by the reaction with piperidine. Both methods result in the formation of NAPPO, which can be purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

NAPPO has been studied for its potential applications in various scientific fields. One area of research is its potential as an anti-cancer agent. Studies have shown that NAPPO has cytotoxic effects on cancer cells, and it can induce cell death through apoptosis. NAPPO has also been studied for its potential as an anti-inflammatory agent. Studies have shown that NAPPO can inhibit the production of inflammatory cytokines, which can reduce inflammation in various tissues.

properties

IUPAC Name

naphthalen-1-yl-[1-(1-oxidopyridin-1-ium-4-carbonyl)piperidin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c25-21(20-9-3-6-16-5-1-2-8-19(16)20)18-7-4-12-23(15-18)22(26)17-10-13-24(27)14-11-17/h1-3,5-6,8-11,13-14,18H,4,7,12,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOZYXJGOJOGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=[N+](C=C2)[O-])C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone

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